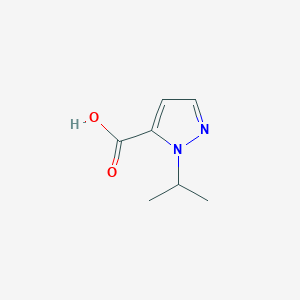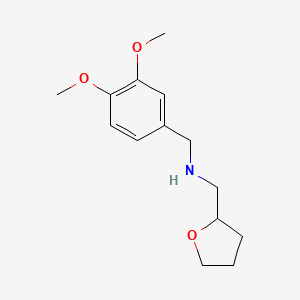
Acide 3-(4,4-diméthyl-2,5-dioxoimidazolidin-1-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is an organic compound with the molecular formula C8H12N2O4 It is a derivative of imidazolidine and is characterized by the presence of a propanoic acid group attached to a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl moiety
Applications De Recherche Scientifique
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propanoic acid group or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine or propanoic acid derivatives.
Mécanisme D'action
The mechanism of action of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
Uniqueness
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of a 4,4-dimethyl group and a propanoic acid moiety
Propriétés
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12/h3-4H2,1-2H3,(H,9,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIDPXDENRHUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390039 |
Source


|
| Record name | 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90197-83-4 |
Source


|
| Record name | 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate](/img/structure/B1306294.png)
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)
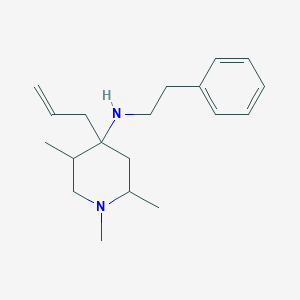
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
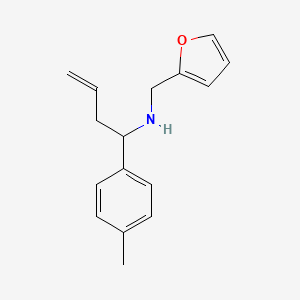
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
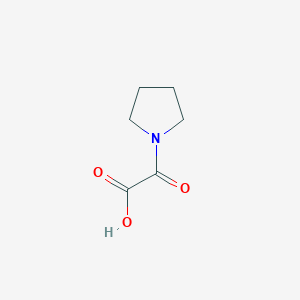
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
